Cyclopropyl-(4-isobutoxybenzyl)-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[[4-(2-methylpropoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)10-16-14-7-3-12(4-8-14)9-15-13-5-6-13/h3-4,7-8,11,13,15H,5-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWMBVQQSXDPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl-(4-isobutoxybenzyl)-amine, a compound of interest in medicinal chemistry, has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
This compound is characterized by a cyclopropyl group attached to a benzylamine structure with an isobutoxy substituent. The synthesis of this compound often involves palladium-catalyzed reactions, which facilitate the formation of carbon-aryl bonds. Recent studies have demonstrated efficient synthetic routes that utilize aminomethyl-cyclopropanes, showcasing the compound's versatility in medicinal applications .
Pharmacological Properties
This compound exhibits a range of biological activities primarily linked to its interaction with neurotransmitter receptors. Notably, it has been investigated for its effects on the serotonin receptor system, particularly the 5-HT2A receptor. The compound has shown potential in modulating sleep patterns by increasing slow-wave sleep and decreasing nocturnal awakenings, suggesting a role in treating sleep disorders .
Key Findings:
- Increased Slow-Wave Sleep: Administering the compound resulted in significant increases in slow-wave sleep duration compared to placebo controls.
- Reduced Awakenings: The compound decreased the number of awakenings post-sleep onset, indicating potential benefits for patients with sleep disturbances .
Selectivity and Safety Profile
The selectivity of this compound towards the 5-HT2A receptor has been noted as a critical aspect of its pharmacological profile. It exhibits minimal interaction with other serotonin receptors (e.g., 5-HT1A, 5-HT1B), which may reduce the risk of side effects commonly associated with non-selective serotonergic agents. This selective action is particularly advantageous in developing therapies for psychotic disorders without the adverse effects typically seen with broader-spectrum drugs .
Case Studies and Research Findings
Several studies have evaluated the biological activity and therapeutic potential of this compound:
- Study on Sleep Disorders:
- Molecular Docking Studies:
- Antimicrobial Activity:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Biological Activity
Cyclopropyl derivatives are known for their unique structural features that can enhance biological activity. The cyclopropyl group often contributes to improved metabolic stability and reduced lipophilicity, which are desirable properties in drug development. For instance, cyclopropyl-containing compounds have been shown to act as bioisosteres for larger substituents, providing similar or enhanced pharmacological profiles while potentially reducing side effects .
1.2 Therapeutic Potential
Studies have indicated that cyclopropyl-(4-isobutoxybenzyl)-amine may exhibit significant therapeutic effects. Research has highlighted its potential as a scaffold for developing drugs targeting various conditions, including neurological disorders and cancer. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in psychopharmacology .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions and other coupling strategies. Recent advancements have demonstrated efficient pathways for the formation of aminomethyl-cyclopropanes, which can be further functionalized to yield the desired amine compound .
2.2 Case Study: Arylation Reactions
A notable case study involved the arylation of cyclopropanes using aryl boronic acids in a palladium-catalyzed process, leading to high enantiomeric ratios of the resulting products. This method illustrates the versatility of cyclopropyl derivatives in synthetic chemistry and their potential application in creating complex pharmaceutical agents .
Comparative Analysis of Cyclopropyl Derivatives
The following table summarizes key properties and applications of cyclopropyl derivatives in medicinal chemistry:
| Compound | Biological Activity | Synthetic Method | Therapeutic Application |
|---|---|---|---|
| This compound | Modulates neurotransmitter systems | Palladium-catalyzed arylation | Potential treatment for neurological disorders |
| Other Cyclopropyl Derivatives | Varies; often enhances metabolic stability | Various coupling reactions | Cancer therapeutics, anti-inflammatory agents |
Future Directions and Research Opportunities
The applications of this compound present numerous opportunities for future research:
- Expanded Biological Testing: Further exploration of its pharmacological properties could lead to the discovery of new therapeutic agents.
- Novel Synthesis Routes: Developing more efficient synthesis methods could enhance the accessibility of this compound for research and clinical use.
- Mechanistic Studies: Investigating the mechanisms by which cyclopropyl derivatives exert their biological effects could inform the design of more effective drugs.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituent effects:
Notes:
Pharmacological and Binding Properties
- BRD4 Inhibition : Analogs like cyclopropyl-(3-ethyl-triazolo[4,3-b]pyridazin-6-yl)-amine (compound 8, ) showed IC50 values in the hundreds of µM range for BRD4(I) inhibition, suggesting moderate activity. The isobutoxy derivative’s bulkier substituent might hinder binding to shallow pockets but improve selectivity .
- Solubility and Stability : Compounds with methoxy or fluorine substituents (e.g., 3-fluoro-5-methoxy analog) demonstrated better aqueous solubility than halogenated or CF3-containing derivatives. The isobutoxy group’s branched structure may reduce crystallization, enhancing solubility compared to linear chains .
Metabolic and Toxicity Profiles
- Metabolism : CF3- and halogenated analogs (e.g., 2,4-dichloro derivative) are prone to oxidative metabolism, whereas isobutoxy’s ether linkage may resist hydrolysis, prolonging half-life .
- Toxicity : Thiophene-containing analogs () carry risks of reactive metabolite formation, while isobutoxy’s lack of aromatic heterocycles may mitigate this .
Preparation Methods
Alkylation of 4-Hydroxybenzonitrile to Form 4-Isobutoxybenzonitrile
The initial step involves the alkylation of 4-hydroxybenzonitrile with an alkyl halide bearing an isobutyl group to yield 4-isobutoxybenzonitrile. The preferred alkyl halide is isobutyl bromide. This reaction is conducted in the presence of a weak base and a protic solvent. Potassium carbonate is commonly used as the weak base, facilitating the substitution reaction under mild conditions.
- Reagents: 4-hydroxybenzonitrile, isobutyl bromide, potassium carbonate
- Solvent: Protic solvent (e.g., water or alcohol)
- Temperature: Ambient to 70°C
- Outcome: Formation of 4-isobutoxybenzonitrile
Reduction of 4-Isobutoxybenzonitrile to (4-Isobutoxyphenyl)methanamine
The nitrile group in 4-isobutoxybenzonitrile is reduced to the corresponding amine, (4-isobutoxyphenyl)methanamine, by hydrogenation or hydride reduction methods.
- Reduction Methods:
- Catalytic hydrogenation using Pd/C, Pt, Raney Ni, Ni, Pt, or Rh catalysts
- Hydride reduction using aluminum hydrides or boron hydrides
- Preferred Method: Catalytic hydrogenation for higher selectivity and yield
- Temperature: Ambient to 100°C (typically ambient to 70°C)
- Solvent: Non-alcoholic or non-polar solvents such as acetonitrile, dimethylformamide (DMF), dichloromethane, tetrahydrofuran (THF), or toluene
Acylation of (4-Isobutoxyphenyl)methanamine
The amine obtained is then acylated to form an intermediate carbamoyl derivative. Carbonyldiimidazole (CDI) is the preferred acylating agent due to its efficiency and mild reaction conditions.
- Reagents: (4-isobutoxyphenyl)methanamine, carbonyldiimidazole
- Solvent: Non-alcoholic solvents such as acetonitrile or DMF
- Temperature: 0°C to 20°C, preferably 0°C to 5°C
- Outcome: Formation of carbamoyl intermediate essential for subsequent nucleophilic substitution
Nucleophilic Substitution to Form this compound
The carbamoyl intermediate undergoes nucleophilic substitution with cyclopropylamine or a related amine to yield this compound. This step is typically carried out under mild conditions to maintain functional group integrity.
- Reagents: Carbamoyl intermediate, cyclopropylamine
- Solvent: Non-polar or non-alcoholic solvents (acetonitrile, DMF, etc.)
- Temperature: Ambient to 70°C
- Notes: The reaction avoids highly toxic reagents such as phosgene or isocyanates, enhancing safety and scalability
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Solvent(s) | Temperature Range | Product |
|---|---|---|---|---|---|---|
| 1 | Alkylation | 4-hydroxybenzonitrile | Isobutyl bromide, potassium carbonate | Protic solvent | Ambient to 70°C | 4-isobutoxybenzonitrile |
| 2 | Reduction | 4-isobutoxybenzonitrile | Pd/C catalyst (hydrogenation) or hydrides | Acetonitrile, DMF, DCM, THF | Ambient to 70°C | (4-isobutoxyphenyl)methanamine |
| 3 | Acylation | (4-isobutoxyphenyl)methanamine | Carbonyldiimidazole (CDI) | Acetonitrile, DMF | 0°C to 5°C | Carbamoyl intermediate |
| 4 | Nucleophilic Substitution | Carbamoyl intermediate | Cyclopropylamine | Acetonitrile, DMF | Ambient to 70°C | This compound |
Research Findings and Analysis
- The alkylation step benefits from the use of potassium carbonate as a weak base to avoid side reactions and maintain high selectivity for the isobutoxy substitution.
- Reduction via catalytic hydrogenation is preferred over hydride reagents due to better control, fewer side products, and easier scalability.
- Use of carbonyldiimidazole for acylation avoids hazardous reagents like phosgene and diphenyl phosphoryl azide, which are toxic and pose industrial safety risks.
- The nucleophilic substitution step is optimized by conducting the reaction in non-alcoholic, non-polar solvents at moderate temperatures to ensure high yields and purity.
- Avoidance of isocyanates and phosgene derivatives in the synthesis route significantly improves the safety profile and industrial applicability of the process.
- Solvent choice (acetonitrile, DMF) is critical for solubility and reaction efficiency, balancing polarity and inertness.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Cyclopropyl-(4-isobutoxybenzyl)-amine with high purity?
- Methodological Answer : Multi-step synthesis involving cyclopropanation and subsequent functionalization is typical. For example, cyclopropyl groups can be introduced via Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation. The 4-isobutoxybenzyl moiety may be attached via reductive amination or nucleophilic substitution. Purification often employs column chromatography (silica gel) or recrystallization. Monitoring reaction progress via TLC and characterizing intermediates using / NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : NMR should show characteristic cyclopropyl protons (δ ~0.5–1.5 ppm, split into multiplets due to ring strain) and aromatic signals from the 4-isobutoxybenzyl group (δ ~6.5–7.5 ppm). NMR confirms the cyclopropyl carbons (δ ~5–15 ppm) and the carbonyl/aromatic carbons.
- IR : Stretching frequencies for N-H (~3300 cm) and C-O (isobutoxy group, ~1250 cm) are critical.
- HRMS : Exact mass matching the molecular formula (CHNO) confirms purity .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in Curtius-like rearrangements?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states (TS) and activation energies. Key steps:
Geometry Optimization : Optimize reactant, TS, and product structures.
IRC Analysis : Verify TS connectivity via intrinsic reaction coordinate (IRC) trajectories.
Energy Calculations : Compare activation energies (ΔE) for competing pathways (e.g., concerted vs. stepwise mechanisms). Studies on cyclopropane/cyclopropene derivatives show ΔE differences of ~2–3 kcal/mol between TS geometries, favoring concerted mechanisms .
Q. How do experimental and computational activation energies for Curtius rearrangements involving cyclopropyl amines correlate?
- Methodological Answer :
- Experimental : Use NMR kinetics (e.g., monitoring azide decay) and Eyring analysis to derive ΔH and ΔS. For cyclopropenoyl azides, experimental ΔH ≈ 25–30 kcal/mol aligns with DFT predictions .
- Computational : CBS-QB3//B3LYP/6-31G* methods yield ΔE values within ±2 kcal/mol of experimental data. Discrepancies may arise from solvent effects (CPCM model) or neglected entropy contributions .
- Resolution Strategy : Use hybrid meta-GGA functionals (e.g., M06-2X) for improved accuracy in non-covalent interactions .
Q. How does cyclopropyl ring strain influence reaction mechanisms in amine derivatives?
- Methodological Answer :
- Bond Strength : Cyclopropyl C-C bonds (~110 kcal/mol) are weaker than typical sp-sp bonds, facilitating ring-opening or stabilization of bent TS geometries.
- Transition-State Stabilization : In Curtius rearrangements, cyclopropane/cyclopropene substituents lower ΔE by 2–5 kcal/mol compared to linear analogs, attributed to partial π-stabilization in TS .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at cyclopropyl carbons can quantify TS distortion .
Contradiction Analysis
- Issue : Discrepancies between DFT-predicted and experimental ΔE for cyclopropane derivatives.
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
